2-(oxolan-3-yloxy)pyridine-4-carboxamide
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Description
2-(oxolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.217. The purity is usually 95%.
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Scientific Research Applications
AMPA Receptor Potentiation
A significant application of compounds related to 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide involves the enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. A study by Shaffer et al. (2015) describes the discovery of a unique tetrahydrofuran ether class, which shows promise in treating cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
Supramolecular Chemistry
Isonicotinamide, an integral part of the compound, has been utilized in the synthesis of Cu(II) complexes, as reported by Aakeröy et al. (2003). These complexes demonstrate the potential of isonicotinamide in creating diverse inorganic–organic hybrid materials, highlighting its utility in supramolecular chemistry (Aakeröy et al., 2003).
Medicinal Chemistry
In medicinal chemistry, 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide-related structures are explored for their bioactivity. Zhang et al. (2017) developed a catalytic oxidative amination of tetrahydrofuran, highlighting its potential in synthesizing N-substituted azoles (Zhang et al., 2017).
Hydrogen Bonding and Crystal Structures
The compound's role in hydrogen bonding and crystal structure formation is significant. Schmidtmann et al. (2009) conducted a charge density study of polymorphic isonicotinamide-oxalic acid molecular complexes, providing insights into hydrogen bond interactions (Schmidtmann et al., 2009).
Hydrogen Bond Network Control
Angeloni and Orpen (2001) explored the control of hydrogen bond network dimensionality in tetrachloroplatinate salts of N-protonated isonicotinic acid or isonicotinamide, showcasing the compound's role in structuring two-dimensional NH⋯Cl hydrogen bond networks (Angeloni & Orpen, 2001).
Synthesis and Catalysis
In the field of synthesis and catalysis, Brenna et al. (2017) utilized a multienzymatic stereoselective cascade process involving tetrahydrofuran compounds to create biologically active products, indicating the compound's relevance in synthesizing complex molecules (Brenna et al., 2017).
Organic Synthesis
The use of 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide in organic synthesis is also notable. Pace et al. (2012) discussed the use of 2-Methyl-tetrahydrofuran, a related compound, in syntheses involving organometallics and organocatalysis, underscoring its versatility in various synthetic procedures (Pace et al., 2012).
Properties
IUPAC Name |
2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(13)7-1-3-12-9(5-7)15-8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLZYHRCGAABDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.